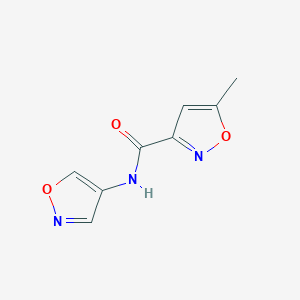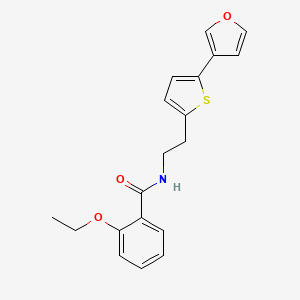
5-methyl-N-(1,2-oxazol-4-yl)-1,2-oxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-N-(1,2-oxazol-4-yl)-1,2-oxazole-3-carboxamide is a compound belonging to the class of isoxazoles, which are five-membered heterocyclic compounds containing nitrogen and oxygen atoms. Isoxazoles have been extensively studied due to their synthetic availability, unique chemical properties, and diverse biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-N-(1,2-oxazol-4-yl)-1,2-oxazole-3-carboxamide typically involves the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds or the condensation of hydroxylamine with β-diketones or their synthetic equivalents . For instance, the synthesis can be carried out through a multi-step process involving oximation, chlorination, and cycloaddition . The reaction conditions often require specific reagents such as organic N-Cl sources or Cl₂ generated on-demand in a flow setup .
Industrial Production Methods: Industrial production methods for isoxazoles, including this compound, leverage continuous flow chemistry to enhance efficiency and yield. This approach allows for the telescoping of multiple steps into a single continuous process, reducing the need for intermediate purification and improving overall productivity .
Análisis De Reacciones Químicas
Types of Reactions: 5-methyl-N-(1,2-oxazol-4-yl)-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the labile N–O bond in the isoxazole ring makes it particularly reactive .
Common Reagents and Conditions: Common reagents used in these reactions include nitrile oxides, hydroxylamine, and β-diketones. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products: The major products formed from these reactions include various 1,3-bifunctional derivatives of carbonyl compounds, which are valuable intermediates in organic synthesis .
Aplicaciones Científicas De Investigación
5-methyl-N-(1,2-oxazol-4-yl)-1,2-oxazole-3-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, isoxazole derivatives have shown antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, and antidiabetic activities . Additionally, this compound is used in the development of new pharmaceuticals and agrochemicals .
Mecanismo De Acción
The mechanism of action of 5-methyl-N-(1,2-oxazol-4-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to inhibit various enzymes and receptors, leading to their biological effects . For example, they can inhibit protein tyrosine kinases, which play a crucial role in cell signaling and cancer progression .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 5-methyl-N-(1,2-oxazol-4-yl)-1,2-oxazole-3-carboxamide include other isoxazole derivatives such as 2-(5-methyl-3-(4-chlorophenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles and 2-(5-methyl-3-(4-trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles .
Uniqueness: What sets this compound apart from other similar compounds is its specific substitution pattern and the presence of the carboxamide group, which can significantly influence its chemical reactivity and biological activity .
Propiedades
IUPAC Name |
5-methyl-N-(1,2-oxazol-4-yl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c1-5-2-7(11-14-5)8(12)10-6-3-9-13-4-6/h2-4H,1H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOFPVMMSVZNRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CON=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{6-[4-(furan-2-carbonyl)piperazin-1-yl]-6-oxohexyl}-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B2904243.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-phenylbutanamide](/img/structure/B2904245.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide](/img/structure/B2904247.png)


![Boronic acid, B-[2-[(4-methylphenyl)methoxy]phenyl]-](/img/structure/B2904253.png)

![2-[[1-(3-Fluoro-4-methoxybenzoyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2904256.png)
![1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2904260.png)
![2-ethoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2904262.png)
![2-Cyclopropyl-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one](/img/structure/B2904264.png)
